molecular formula C8H8BrNO2 B1279497 Methyl 2-bromo-6-methylnicotinate CAS No. 885277-48-5

Methyl 2-bromo-6-methylnicotinate

Cat. No. B1279497
M. Wt: 230.06 g/mol
InChI Key: UWRNYQBIUUVTGB-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-methylnicotinate is a compound that can be derived from nicotinic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the characteristics of methyl 2-bromo-6-methylnicotinate.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including electrocatalytic carboxylation and microwave-induced reactions. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to produce 6-aminonicotinic acid is an innovative approach that avoids the use of volatile and toxic solvents . Similarly, the synthesis of methyl 2-amino-6-methoxynicotinate using microwave and flow reaction technologies indicates the potential for efficient and selective synthesis methods that could be applicable to the synthesis of methyl 2-bromo-6-methylnicotinate .

Molecular Structure Analysis

The molecular structures of related compounds are characterized by various spectroscopic methods and X-ray crystallography. For example, copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid have been characterized, revealing different coordination polyhedra and chelated coordination modes . These studies suggest that the molecular structure of methyl 2-bromo-6-methylnicotinate could also be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of related compounds is explored through their coordination with metal ions and the resulting magnetic properties. For instance, the coordination of 6-methyl-2-oxonicotinate to 3d-metal ions leads to compounds with diverse structural arrangements and magnetic behaviors . This indicates that methyl 2-bromo-6-methylnicotinate may also exhibit interesting reactivity, particularly in the presence of metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined through spectroscopic, thermal, and magnetic studies. The thermal stability and magnetic properties of copper(II) complexes provide insights into the stability and potential applications of these compounds . Additionally, the solubility behavior of triorganotin cations stabilized by intramolecular coordination suggests that the solubility of methyl 2-bromo-6-methylnicotinate could be similarly influenced by its molecular structure .

Relevant Case Studies

Case studies involving the antimicrobial evaluation of related compounds, such as 2-(4-methylphenyl)-2-oxoethyl isonicotinate, demonstrate the potential biological activity of these compounds . This suggests that methyl 2-bromo-6-methylnicotinate could also possess biological properties worth investigating.

Scientific Research Applications

1. Organic Synthesis and Reaction Studies

  • Methylation of Nicotine : Methyl 2-bromo-6-methylnicotinate has been studied in the context of nicotine reactions. For instance, Secor et al. (1981) investigated the methylation of nicotine and nicotine N-oxide, identifying 2-Methylnicotine as a major product, which highlights the potential of methyl 2-bromo-6-methylnicotinate in organic synthesis and reaction studies (Secor, Chavdarian, & Seeman, 1981).

2. Spectral and Antibacterial Studies

  • Metal Complex Formation : Research by Verma and Bhojak (2018) demonstrates that 2-Hydroxy-6-methylnicotinate, a related compound, can form complexes with transition metals. This study suggests potential applications in spectral analysis and antibacterial properties (Verma & Bhojak, 2018).

3. Electrocatalysis and Green Chemistry

  • Green Chemistry Initiatives : Xu and He (2010) discuss the significance of 2-Bromo-6-methoxynaphthalene, another derivative, in the preparation of non-steroidal anti-inflammatory agents. The study emphasizes the importance of finding new methylating reagents due to environmental concerns, a domain where methyl 2-bromo-6-methylnicotinate could be relevant (Xu & He, 2010).

4. Magnetic Property Analysis

  • Magnetic Property Studies : Razquin-Bobillo et al. (2022) investigated compounds derived from 2-hydroxy-6-methylnicotinic acid, revealing significant insights into their magnetic properties. This research could guide future studies involving methyl 2-bromo-6-methylnicotinate in the exploration of magnetic properties (Razquin-Bobillo et al., 2022).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed (Hazard Statement H302) . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

properties

IUPAC Name

methyl 2-bromo-6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRNYQBIUUVTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459832
Record name Methyl 2-bromo-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-6-methylnicotinate

CAS RN

885277-48-5
Record name Methyl 2-bromo-6-methyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885277-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-bromo-6-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Duffy, C Duffy - Heteroaromatic Lipoxin A4 Analogues: Synthesis and …, 2012 - Springer
Our research group has successfully demonstrated that the introduction of benzene, pyridine and thiophene rings into the core Lipoxin structure has contributed to an enhancement of …
Number of citations: 2 link.springer.com
C Duffy - 2012 - books.google.com
In this thesis Colm Duffy reviews the chemistry and biology of stable lipoxin analogues. Colm has prepared for the first time ever a pyridine-containing LXA4 analogue in …
Number of citations: 3 books.google.com

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